CC(C)NCCN(CCNC(C)C)CCNC(C)C
.
The synthesis of Tris[2-(isopropylamino)ethyl]amine can be achieved through the reaction of 1,2-ethanediamine with isopropylamine. This reaction typically requires heating the reactants in a suitable solvent, often accompanied by a catalyst to facilitate the process. The synthesis can be summarized as follows:
In industrial settings, continuous flow reactors may be employed to enhance mixing and reaction efficiency, allowing for larger-scale production while maintaining quality control .
The molecular structure of Tris[2-(isopropylamino)ethyl]amine consists of a central nitrogen atom bonded to three isopropylamino groups via ethylene linkages. This tripodal arrangement gives rise to a sterically bulky structure that influences its reactivity and interaction with metal ions.
Tris[2-(isopropylamino)ethyl]amine can undergo various chemical reactions:
The mechanism of action for Tris[2-(isopropylamino)ethyl]amine primarily involves its role as a ligand in coordination chemistry. It acts by coordinating with metal ions, forming stable complexes that facilitate various catalytic processes.
The physical and chemical properties of Tris[2-(isopropylamino)ethyl]amine are critical for its applications:
The compound is classified as hazardous (GHS05), with risk statements indicating it may cause severe skin burns and eye damage .
Tris[2-(isopropylamino)ethyl]amine has several notable applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1